molecular formula C9H8F2O2 B3327002 1-(3,5-Difluoro-2-methoxyphenyl)ethanone CAS No. 303043-97-2

1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Cat. No.: B3327002
CAS No.: 303043-97-2
M. Wt: 186.15 g/mol
InChI Key: SHMIQUZXNXLLFU-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Difluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the ethanone group. This can be achieved using a Friedel-Crafts acylation reaction, where the aldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,5-Difluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(3,5-difluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMIQUZXNXLLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an analogous manner to that described in (α) 1-(3,5-difluoro-2-hydroxy-phenyl)-ethanone was alkylated with methyliodide to yield 1-(3,5-difluoro-2-methoxy-phenyl)-ethanone as beige needles; MS: 186 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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